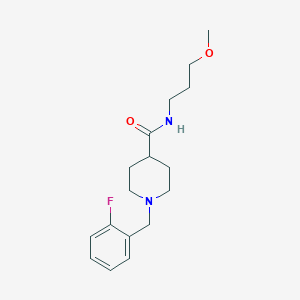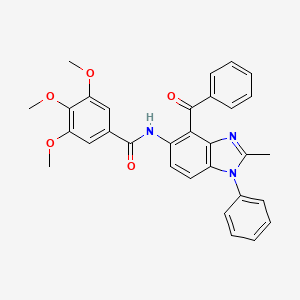![molecular formula C13H20ClNO2 B5163860 1-[(2-Chlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B5163860.png)
1-[(2-Chlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Chlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol is a chemical compound with the molecular formula C13H20ClNO2 It is characterized by the presence of a chlorophenyl group, a hydroxypropyl group, and an amino group attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol typically involves the reaction of 2-chlorobenzyl chloride with 2-amino-1-propanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-amino-1-propanol attacks the electrophilic carbon of the 2-chlorobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reaction and minimize side products.
化学反応の分析
Types of Reactions
1-[(2-Chlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group to an amine.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or removal of hydroxyl groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[(2-Chlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of certain diseases.
Industry: Utilized in the production of various chemical products and intermediates.
作用機序
The mechanism of action of 1-[(2-Chlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-Ethylamino-2-propanol: Similar structure but with an ethyl group instead of a chlorophenyl group.
N,N-Bis(2-hydroxyethyl)isopropanolamine: Contains two hydroxyethyl groups instead of a hydroxypropyl group.
Uniqueness
1-[(2-Chlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially useful for specific applications.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2/c1-10(16)7-15(8-11(2)17)9-12-5-3-4-6-13(12)14/h3-6,10-11,16-17H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFZHQQEAZUCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CC=CC=C1Cl)CC(C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[3-(azepan-1-yl)-3-oxopropyl]-N-ethylbenzenesulfonamide](/img/structure/B5163788.png)
![2-[Butanoyl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B5163803.png)
![pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5163804.png)

![Ethyl 2-({[(4-methoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5163815.png)
![5-[benzyl(methyl)amino]-2-methylpent-3-yn-2-ol;hydrochloride](/img/structure/B5163822.png)

![methyl 2-[({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5163849.png)
![N'-(2-fluorophenyl)-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B5163851.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)isonicotinamide](/img/structure/B5163853.png)

![3-(Dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]propan-1-one;hydrochloride](/img/structure/B5163867.png)
![N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5163870.png)

